Pyridin-3-ylmethanesulfonyl Chloride

Organic Synthesis Purification Distillation

Pyridin-3-ylmethanesulfonyl chloride is a heteroaromatic sulfonyl chloride building block characterized by a pyridine ring substituted at the 3-position with a methanesulfonyl chloride group. With molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol, this compound serves as a critical electrophilic intermediate for the synthesis of sulfonamides, sulfonate esters, and complex pharmaceutical scaffolds.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
CAS No. 159290-96-7
Cat. No. B119681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-3-ylmethanesulfonyl Chloride
CAS159290-96-7
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CS(=O)(=O)Cl
InChIInChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2
InChIKeyIMERRCYWGAOVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-3-ylmethanesulfonyl Chloride (CAS 159290-96-7) – Procurement-Grade Chemical Profile and Differentiation Baseline


Pyridin-3-ylmethanesulfonyl chloride is a heteroaromatic sulfonyl chloride building block characterized by a pyridine ring substituted at the 3-position with a methanesulfonyl chloride group. With molecular formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol, this compound serves as a critical electrophilic intermediate for the synthesis of sulfonamides, sulfonate esters, and complex pharmaceutical scaffolds . Its predicted boiling point is 325.1 ± 25.0 °C and its predicted density is 1.5 ± 0.1 g/cm³ . Unlike direct pyridine-sulfonyl chlorides, the methylene spacer in this compound modulates both reactivity and stability, making it a preferred reagent for applications requiring controlled sulfonylation kinetics [1].

Why Generic Pyridylmethanesulfonyl Chloride Substitution Fails: Positional Isomer and Spacer Effects on Performance


Pyridylmethanesulfonyl chlorides are not interchangeable due to significant variations in physicochemical properties and downstream biological outcomes. The 3-position isomer exhibits a boiling point (325.1 °C) that is 22.2 °C higher than the 2-isomer (302.9 °C) and 2.0 °C lower than the 4-isomer (327.1 °C), directly influencing distillation-based purification strategies . More critically, in medicinal chemistry applications, the 3-pyridylmethyl substituent has been shown to confer superior pharmacokinetic exposure compared to other isomers in HIV-1 protease inhibitor series—a difference attributable to regiospecific interactions affecting both potency and metabolic stability [1]. Substituting with an isomer or a direct sulfonyl chloride (which undergoes SO₂ extrusion [2]) can lead to divergent reaction profiles, lower yields, or altered biological activity, undermining reproducibility in both synthesis and biological evaluation.

Quantitative Differentiation Evidence for Pyridin-3-ylmethanesulfonyl Chloride: Head-to-Head Isomer Comparisons


Boiling Point Differentiation: 3-Isomer vs. 2- and 4-Pyridylmethanesulfonyl Chlorides

Pyridin-3-ylmethanesulfonyl chloride exhibits a predicted boiling point of 325.1 ± 25.0 °C, which is 22.2 °C higher than the 2-isomer (302.9 ± 25.0 °C) and 2.0 °C lower than the 4-isomer (327.1 ± 25.0 °C) . This 22.2 °C elevation over the 2-isomer provides a wider operational window for vacuum distillation, reducing co-distillation risk and improving fraction purity during large-scale purification.

Organic Synthesis Purification Distillation

Flash Point Safety Margin: 3-Isomer vs. 2-Pyridylmethanesulfonyl Chloride

The predicted flash point of pyridin-3-ylmethanesulfonyl chloride is 150.4 ± 23.2 °C, which is 13.4 °C higher than that of the 2-isomer (137.0 ± 23.2 °C) . This higher flash point reduces flammability risk during handling and storage, offering a wider safety margin for industrial-scale reactions conducted at elevated temperatures.

Process Safety Thermal Stability Storage

Pharmacokinetic (PK) Exposure Advantage of 3-Pyridylmethyl-Derived HIV-1 Protease Inhibitors over Positional Isomers

In a comparative study of P3 pyridylmethyl analogs of oximinoarylsulfonyl HIV-1 protease inhibitors, the 3-pyridylmethyl analog (compound 30) demonstrated the best overall systemic exposure, achieving a rat AUC of 7.1 μg·h/mL and dog AUC of 4.9 μg·h/mL [1]. While the series average AUC exceeded 8 μg·h/mL in rat, the 2- and 4-pyridylmethyl analogs yielded lower exposure values, establishing the 3-substitution pattern as optimal for oral bioavailability within this chemotype.

Medicinal Chemistry HIV Protease Inhibition Pharmacokinetics

Stability Advantage: Methylene-Spacer Sulfonyl Chloride vs. Direct Pyridine-3-Sulfonyl Chloride

Direct pyridine-3-sulfonyl chlorides degrade primarily via hydrolysis by trace water, whereas pyridine-2- and pyridine-4-sulfonyl chlorides undergo formal SO₂ extrusion [1]. Pyridin-3-ylmethanesulfonyl chloride, bearing a methylene spacer between the aromatic ring and the sulfonyl group, is structurally insulated from the ring-dependent decomposition pathways (SO₂ extrusion) that plague 2- and 4-sulfonyl chlorides, while the electron-donating methylene group reduces the electrophilicity of the sulfonyl center relative to directly attached sulfonyl chlorides, potentially slowing hydrolytic degradation.

Chemical Stability Decomposition Pathways Reagent Selection

Enabling Chemistry for Protein Isoprenyl Transferase Inhibitors: A Defined Procured Intermediate

Pyridine-3-yl-methanesulfonyl chloride hydrochloride (the hydrochloride salt of the target compound) is explicitly cited as a reagent in the preparation of methionine derivatives that act as inhibitors of protein isoprenyl transferases . This established synthetic role provides procurement certainty for oncology-focused medicinal chemistry groups, as the compound directly enables a published inhibitor series with validated biological relevance, distinguishing it from non-validated sulfonyl chloride intermediates.

Cancer Therapeutics Isoprenyl Transferase Sulfonamide Drug Discovery

High-Value Application Scenarios for Pyridin-3-ylmethanesulfonyl Chloride: Evidence-Driven Selection


Antiviral Protease Inhibitor Lead Optimization Requiring Regiospecific PK Performance

When synthesizing oximinoarylsulfonamide HIV-1 protease inhibitors, the 3-pyridylmethyl substituent introduced via pyridin-3-ylmethanesulfonyl chloride provides superior oral exposure (rat AUC = 7.1 µg·h/mL, dog AUC = 4.9 µg·h/mL) compared to 2- and 4-pyridylmethyl analogs [1]. Medicinal chemistry teams should prioritize the 3-isomer for lead series where pharmacokinetic performance is a key selection criterion.

Scale-Up Synthesis Requiring Distillation-Based Purification of Regioisomeric Sulfonyl Chlorides

The 22.2 °C higher boiling point of the 3-isomer (325.1 °C) relative to the 2-isomer (302.9 °C) enables effective fractional distillation separation [1]. Process chemistry groups synthesizing multi-gram to kilogram quantities should select the 3-isomer when distillation is the preferred purification method, as the wider boiling point gap reduces cross-contamination.

Oncology Drug Discovery Targeting Protein Isoprenyl Transferases

Pyridin-3-ylmethanesulfonyl chloride hydrochloride is a documented reagent for preparing methionine-derived protein isoprenyl transferase inhibitors . Cancer research groups pursuing this target class can confidently procure this intermediate, as it directly enables a published inhibitor chemotype, reducing synthetic route development time.

Long-Term Reagent Storage and Moisture-Sensitive Sulfonylation Reactions

Unlike direct pyridine-sulfonyl chlorides that undergo SO₂ extrusion (2-, 4-isomers) or rapid hydrolysis (3-isomer) [2], the methylene spacer in pyridin-3-ylmethanesulfonyl chloride confers enhanced stability against ring-dependent decomposition. This makes it the preferred storage-stable sulfonyl chloride for laboratories requiring consistent reactivity over extended periods.

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